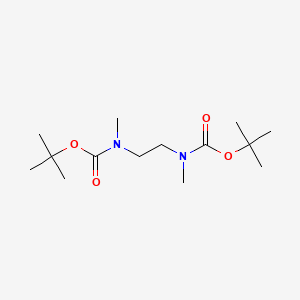
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is a chemical compound belonging to the family of alkylamines. It is characterized by its molecular formula C14H28N2O4 and a molecular weight of 288.38 g/mol . This compound is often used in organic synthesis and various chemical reactions due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine typically involves the reaction of N1,N2-dimethyl-1,2-ethanediamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction proceeds as follows:
- Dissolve N1,N2-dimethyl-1,2-ethanediamine in DCM.
- Add di-tert-butyl dicarbonate (Boc2O) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc protecting groups can be replaced by other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield N1,N2-dimethyl-1,2-ethanediamine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DCM or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups under mild acidic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is N1,N2-dimethyl-1,2-ethanediamine.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine involves its ability to act as a protecting group for amines. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1,N2-Dimethyl-1,2-ethanediamine: The parent compound without the Boc protecting groups.
N1,N2-Di-boc-1,2-ethanediamine: Similar structure but without the methyl groups on the nitrogen atoms.
N1-Boc-N2-methyl-1,2-ethanediamine: A partially protected derivative with one Boc group and one methyl group.
Uniqueness
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is unique due to its dual Boc protection and methyl substitution, which provides enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound in organic synthesis and research applications .
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDOSUNWXSRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














